An In-depth Technical Guide to the Chemical Properties and Structure of L-Tyrosine-D2
An In-depth Technical Guide to the Chemical Properties and Structure of L-Tyrosine-D2
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling
L-Tyrosine-d2 is a stable isotope-labeled variant of the non-essential amino acid, L-Tyrosine.[1] In this deuterated form, two hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This subtle modification provides a distinct mass shift that is invaluable for a multitude of research applications, particularly in metabolic studies, proteomics, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The incorporation of deuterium allows for the precise tracing and differentiation of L-Tyrosine and its metabolites within complex biological systems.[1] This guide offers a comprehensive overview of the chemical properties, structure, and key experimental applications of L-Tyrosine-d2.
L-Tyrosine, chemically known as 4-hydroxyphenylalanine, is an α-amino acid featuring a phenol side chain. It serves as a crucial precursor for the synthesis of vital catecholamines, including dopamine, norepinephrine, and epinephrine.[1][3] The deuterated analog, L-Tyrosine-d2, maintains the fundamental biochemical characteristics of its natural counterpart while enabling its distinction in sophisticated analytical methodologies.[1] Commercially, several isotopologues of L-Tyrosine-d2 are available, with deuterium atoms substituted at various positions on the molecule. The most common variants include L-Tyrosine-3,3-d2 and L-Tyrosine-ring-3,5-d2.[1]
Physicochemical Properties of L-Tyrosine-D2 Isotopologues
The primary physical distinction between L-Tyrosine and L-Tyrosine-d2 stems from the increased mass of deuterium compared to protium (the common isotope of hydrogen). This mass difference influences a range of macroscopic and microscopic properties.[4] The table below summarizes the key physicochemical properties of common L-Tyrosine-d2 isotopologues.
| Property | L-Tyrosine-3,3-d2 | L-Tyrosine-ring-2,6-d2 | L-Tyrosine-ring-3,5-d2 |
| Synonyms | (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid | L-4-Hydroxyphenyl-2,6-d2-alanine | L-4-Hydroxyphenyl-3,5-d2-alanine |
| CAS Number | 72963-27-0[5] | 57746-15-3 | 30811-19-9[6] |
| Molecular Formula | C₉H₉D₂NO₃[7] | C₉H₉D₂NO₃ | C₉H₉D₂NO₃[6] |
| Molecular Weight | 183.20 g/mol [7] | 183.20 g/mol | 183.20 g/mol [8] |
| Appearance | Solid[9] | - | White Solid[10] |
| Melting Point | >300 °C (decomposes)[9] | - | >300 °C (decomposes)[1] |
| Isotopic Purity | ≥98 atom % D[9] | ≥98 atom % D | ≥98 atom % D[6] |
| Chemical Purity | ≥98%[9] | - | ≥99%[6] |
| Solubility | Unlabeled L-Tyrosine is sparingly soluble in water and more soluble in acidic and alkaline solutions.[1] | - | Soluble in water.[10] |
| SMILES String | [2H]C([2H])(C(=O)O)c1ccc(O)cc1[5] | OC1=CC=C(C([2H])=C1[2H])CC(O)=O | OC(CC1=CC([2H])=C(O)C([2H])=C1)=O |
Molecular Structure and Isotopic Labeling
The precise location of the deuterium atoms is a critical aspect of L-Tyrosine-d2's utility. The nomenclature, such as L-Tyrosine-3,3-d₂, specifies the exact positions of isotopic substitution.[11]
Caption: 2D structure of L-Tyrosine-3,3-d2.
Applications in Research and Drug Development
L-Tyrosine-d2 serves as an indispensable tool in various research domains, primarily due to its utility as a tracer and an internal standard.
Metabolic Flux Analysis
One of the primary applications of L-Tyrosine-d2 is in metabolic flux analysis.[12] By replacing standard L-Tyrosine with its deuterated counterpart in cell culture media, researchers can trace the metabolic fate of the labeled tyrosine through various biochemical pathways.[12] L-Tyrosine is a precursor to the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1] This pathway is fundamental to numerous physiological and cognitive processes.[1] L-Tyrosine-d2 is essential for tracing the flux through this pathway in both in vivo and in vitro settings.[1] Mass spectrometry is then employed to detect the mass shift in downstream metabolites, allowing for the quantification of metabolic rates.[12]
Caption: Catecholamine biosynthesis pathway traced with L-Tyrosine-d2.
Internal Standard in Quantitative Analysis
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), L-Tyrosine-d2 is frequently used as an internal standard for the accurate quantification of endogenous L-Tyrosine in biological samples.[1][13] An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[13] Stable isotope-labeled compounds like L-Tyrosine-d2 are considered the gold standard for this purpose as they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, thus compensating for variations during sample preparation and analysis.[13]
Caption: General workflow for quantification using L-Tyrosine-d2.
Experimental Protocols
Quantification of L-Tyrosine in Plasma using LC-MS/MS with L-Tyrosine-d2 as an Internal Standard
This protocol outlines the use of L-Tyrosine-d2 as an internal standard for the quantification of L-Tyrosine in a biological matrix like plasma.[1][13]
1. Sample Preparation:
-
Thaw biological samples on ice.[1]
-
To 100 µL of the sample, add a known concentration of L-Tyrosine-d2 solution (e.g., 10 µL of a 1 µg/mL solution).[1]
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.[13]
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[13]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[13]
-
Gradient: A linear gradient from a low percentage of mobile phase B, which is then increased to elute tyrosine.[1][13]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[1][13]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both L-Tyrosine and L-Tyrosine-d2.[1][13]
4. Data Analysis:
-
The concentration of L-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.[1]
¹H NMR Spectroscopy for Isotopic Purity Assessment
¹H NMR spectroscopy is a powerful tool to confirm the position and extent of deuteration.
1. Sample Preparation:
-
Dissolve the L-Tyrosine-d2 sample in a deuterated solvent (e.g., D₂O) in an NMR tube.[11]
-
Add a known concentration of an internal reference standard (e.g., DSS or TSP) for chemical shift referencing.[1]
2. NMR Acquisition:
-
Pulse Program: A water suppression sequence is often necessary for aqueous samples.[1]
-
Acquisition Time: Approximately 2-3 seconds.[1]
-
Relaxation Delay: Approximately 5 seconds.[1]
-
Number of Scans: Dependent on sample concentration, typically ranging from 16 to 256 or more.[1]
3. Data Analysis:
-
In the ¹H NMR spectrum of L-Tyrosine-d2, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced.[1][11] This aids in peak assignment and confirms the isotopic labeling. For instance, in L-Tyrosine-3,3-d₂, the signal for the β-protons will be diminished.[11]
Conclusion
L-Tyrosine-d2 is a versatile and powerful tool for researchers and scientists in the field of drug development and beyond. Its utility as a tracer in metabolic studies and as a reliable internal standard in quantitative bioanalysis provides a level of precision and accuracy that is essential for advancing our understanding of complex biological systems. The careful selection of the appropriate isotopologue and the implementation of robust analytical methodologies are paramount to harnessing the full potential of this valuable research compound.
References
- An In-depth Technical Guide to the Chemical Properties and Structure of L-Tyrosine-d2 - Benchchem. (n.d.).
- An In-depth Technical Guide to the Isotopic Purity of L-Tyrosine-d2 and Its Significance - Benchchem. (n.d.).
- L-Tyrosine-d2 | CAS 72963-27-0 - LGC Standards. (n.d.).
- L-Tyrosine-d2 - MedChem Express - Cambridge Bioscience. (n.d.).
- A Comparative Guide to L-Tyrosine-d2 and Other Internal Standards for Accurate Tyrosine Quantification - Benchchem. (n.d.).
- L-Tyrosine (3,3-D₂, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5. (n.d.).
- CAS 30811-19-9: L-tyrosine-3,5-D2 | CymitQuimica. (n.d.).
- L -Tyrosine-2,6-d2 D 98atom 57746-15-3 - Sigma-Aldrich. (n.d.).
- L-Tyrosine-(phenyl-3, 5-d2), min 98 atom% D, min 99%, 1 gram - CP Lab Safety. (n.d.).
- L-Tyrosine D2 (ring-3,5-D2) - CLEARSYNTH. (n.d.).
- A Technical Guide to the Physical Differences Between L-Tyrosine and L-Tyrosine-d2 for Researchers and Drug Development Professi - Benchchem. (n.d.).
- L-Tyrosine-d2-2 | Stable Isotope - MedchemExpress.com. (n.d.).
- Application Notes and Protocols for L-Tyrosine-d2-1 in Flux Analysis of Cell Cultures - Benchchem. (n.d.).
- L-Tyrosine-(phenyl-3,5-d₂) endotoxin tested, 98 atom D, 99 (CP) Isotope. (n.d.).
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Tyrosine - Wikipedia. (n.d.). Retrieved from [Link]
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